6-Methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine, characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a subject of interest in toxicology.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a scaffold for drug design targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 6-Methylimidazo[1,2-a]pyridin-3-amine exerts its effects involves interactions with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, which is a key factor in its biological activity.
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyrazine
Comparison: 6-Methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different mutagenic potentials and reactivity profiles, making it a distinct compound in the study of heterocyclic amines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSFFSJPOIFWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.